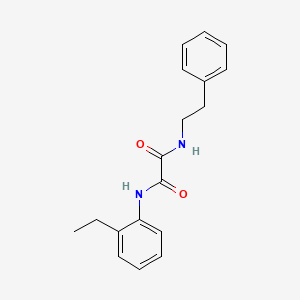![molecular formula C22H19N3O3 B5117461 5-[(diphenylacetyl)amino]isophthalamide](/img/structure/B5117461.png)
5-[(diphenylacetyl)amino]isophthalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(diphenylacetyl)amino]isophthalamide, also known as DPAI, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of amides and has a molecular formula of C24H20N2O2.
Mecanismo De Acción
5-[(diphenylacetyl)amino]isophthalamide works by binding to the active site of HDACs, thereby preventing them from removing acetyl groups from histones. This leads to an increase in histone acetylation, which in turn leads to changes in gene expression. The exact mechanism of action of 5-[(diphenylacetyl)amino]isophthalamide is still being studied, but it is believed to involve the disruption of the catalytic mechanism of HDACs.
Biochemical and Physiological Effects:
5-[(diphenylacetyl)amino]isophthalamide has been shown to have a wide range of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, as well as to enhance the differentiation of neural stem cells. In addition, 5-[(diphenylacetyl)amino]isophthalamide has been shown to have anti-inflammatory effects and to improve memory and cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-[(diphenylacetyl)amino]isophthalamide in lab experiments is its high potency and selectivity for HDACs. It has been shown to be effective at inhibiting HDACs at low concentrations, making it a useful tool for studying the role of HDACs in various biological processes. However, one limitation of using 5-[(diphenylacetyl)amino]isophthalamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 5-[(diphenylacetyl)amino]isophthalamide. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of 5-[(diphenylacetyl)amino]isophthalamide. Another area of interest is the investigation of the role of HDACs in various diseases, such as cancer and neurodegenerative diseases, and the potential therapeutic applications of HDAC inhibitors such as 5-[(diphenylacetyl)amino]isophthalamide. Finally, there is a need for further research on the pharmacokinetics and toxicity of 5-[(diphenylacetyl)amino]isophthalamide in order to evaluate its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 5-[(diphenylacetyl)amino]isophthalamide involves the reaction of 5-aminoisophthalic acid with diphenylacetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain a pure form of 5-[(diphenylacetyl)amino]isophthalamide.
Aplicaciones Científicas De Investigación
5-[(diphenylacetyl)amino]isophthalamide has been widely used in scientific research due to its ability to inhibit the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone proteins. The inhibition of HDACs by 5-[(diphenylacetyl)amino]isophthalamide has been shown to have a wide range of potential applications in various fields such as cancer research, neurodegenerative diseases, and epigenetics.
Propiedades
IUPAC Name |
5-[(2,2-diphenylacetyl)amino]benzene-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3/c23-20(26)16-11-17(21(24)27)13-18(12-16)25-22(28)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19H,(H2,23,26)(H2,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUJUEMRVGUBPJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC(=CC(=C3)C(=O)N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-chlorobenzoyl)amino]-N-(4-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5117379.png)
![4-chloro-N'-[(6-methyl-4-oxo-4H-chromen-3-yl)methylene]benzohydrazide](/img/structure/B5117384.png)
![2-{[(5-hydroxy-1H-pyrazol-3-yl)methyl]thio}-3-methyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5117390.png)

![1-(2-phenylethyl)-N-{2-[3-(trifluoromethyl)phenyl]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5117409.png)
![1-butyryl-4-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B5117415.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B5117425.png)
![8-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5117429.png)
![2-[5-(3-bromo-4,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5117436.png)

![5-oxo-5-{[4-(pentyloxy)phenyl]amino}pentanoic acid](/img/structure/B5117453.png)

![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-ethoxy-N-(4-fluorophenyl)benzenesulfonamide](/img/structure/B5117473.png)
![3-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B5117480.png)